molecular formula C19H27N3O4S B1672113 GR 113808 CAS No. 144625-51-4

GR 113808

Cat. No.: B1672113
CAS No.: 144625-51-4
M. Wt: 393.5 g/mol
InChI Key: MOZPSIXKYJUTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR 113808 is a potent and selective antagonist of the 5-HT4 receptor, first characterized in the mid-1990s. Its chemical structure, (1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 1-methyl-1H-indole-3-carboxylate (C19H27N3O4S; molecular weight 393.5), confers high affinity for 5-HT4 receptors, with a binding constant (Kd) of 0.15 nM for cloned human receptors and a pKB value of 9.43 in human colon tissues . This compound exhibits >300-fold selectivity over other serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3) and minimal cross-reactivity with adrenergic or muscarinic receptors, even at concentrations 100-fold higher than its effective dose .

Its applications span gastrointestinal motility disorders, neurodegenerative diseases, and tumor research. For example, this compound reverses tegaserod-induced improvements in colitis models and modulates dopamine release in the striatum . In the central nervous system (CNS), it competitively inhibits 5-HT4-mediated reductions in hippocampal afterhyperpolarization (AHP), demonstrating its utility in neurophysiological studies .

Properties

IUPAC Name

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZPSIXKYJUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162772
Record name 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144625-51-4
Record name [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144625-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GR 113808
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-113808
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT350OYT3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GR 113808 involves multiple steps, starting with the preparation of the indole derivative, followed by the introduction of the piperidine moiety and the sulfonamide group. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: GR 113808 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols

Major Products:

Scientific Research Applications

Pharmacological Profile of GR 113808

This compound is recognized for its ability to selectively inhibit the activity of the 5-HT4 receptor, which plays a crucial role in various physiological processes, including gastrointestinal motility and neurotransmission. The compound's binding affinity and functional characteristics have been extensively studied, revealing significant insights into its pharmacodynamics.

Binding Affinity and Mechanism of Action

  • This compound shows high affinity for the 5-HT4 receptor, with a pKd value around 9.5, indicating its potency as an antagonist .
  • It effectively displaces serotonin-induced contractions in various preparations, demonstrating its role in modulating gastrointestinal activity .

Applications in Neurobiology

Research has demonstrated that this compound can influence water intake behavior by modulating central nervous system pathways.

Case Study: Water Intake Regulation

A study involving male Wistar rats assessed the effects of this compound on water intake under conditions of hyperosmolarity and hypovolemia. Key findings include:

  • Hyperosmolarity : At a dose of 160 nmol/rat, this compound significantly reduced water intake in salt-loaded animals compared to controls (3.44 ± 0.41 ml vs. 5.74 ± 0.40 ml) after 120 minutes .
  • Hypovolemia : In hypovolemic conditions, doses of 40 nmol/rat and above enhanced water intake significantly (4.01 ± 0.27 ml vs. 2.41 ± 0.23 ml) after similar time intervals .

These results suggest that this compound modulates drinking behavior through central mechanisms involving the 5-HT4 receptor.

Gastrointestinal Research

This compound's role extends into gastrointestinal studies, where it has been shown to affect motility and inflammation.

Case Study: Protective Actions in Colitis

Research indicates that activation of epithelial 5-HT4 receptors can maintain colonic motility and reduce inflammation in models of colitis:

  • In experiments with mice, this compound demonstrated protective effects against inflammation by modulating motility and reducing inflammatory markers .
  • The findings suggest potential therapeutic applications for managing gastrointestinal disorders such as irritable bowel syndrome or inflammatory bowel disease.

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Study FocusDoseEffect ObservedReference
Water Intake Regulation160 nmol/ratDecreased water intake in hyperosmolarity
Water Intake Regulation≥40 nmol/ratIncreased water intake in hypovolemic conditions
Colonic MotilityVariableReduced inflammation and maintained motility
Binding Affinity-High affinity for the 5-HT4 receptor (pKd ~9.5)

Conclusion and Future Directions

This compound has established itself as a valuable tool in pharmacological research due to its selective antagonism of the 5-HT4 receptor. Its applications span neurobiology and gastrointestinal physiology, providing insights into mechanisms that could lead to novel therapeutic strategies for related disorders.

Future research should focus on exploring the long-term effects of this compound in chronic models of disease, as well as its potential interactions with other pharmacological agents to better understand its therapeutic scope.

Mechanism of Action

GR 113808 exerts its effects by selectively binding to and blocking the 5-HT4 receptor, a subtype of serotonin receptor. This antagonism prevents the activation of the receptor by serotonin, thereby inhibiting downstream signaling pathways. The molecular targets include the 5-HT4 receptor, and the pathways involved are primarily related to cyclic adenosine monophosphate (cAMP) signaling .

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters of GR 113808 and Comparable Antagonists

Compound pA2/pKB Kd (nM) Selectivity (vs. 5-HT receptors) Functional Antagonism Type Key Model Systems
This compound 9.4 (rat gastric strips) 0.15 >300-fold Competitive Hippocampal neurons , colon
SB 204070 10.0–11.0 0.02 >1000-fold Insurmountable (slow dissociation) Guinea pig ileum
SDZ 205-557 7.5 12.0 Moderate Competitive Hippocampal neurons
DAU 6285 6.8 85.0 Moderate Competitive Hippocampal neurons
GR 125487 9.2 0.25 High Competitive Canine gastric muscle

Key Observations:

Potency and Selectivity: this compound and SB 204070 are among the most potent 5-HT4 antagonists, but SB 204070’s insurmountable antagonism limits reversibility in functional assays . this compound’s nanomolar affinity (Kd = 0.15 nM) is comparable to SB 204070 (Kd = 0.02 nM), but its competitive profile makes it preferable for reversible receptor studies .

Species and Tissue Variability: In guinea pig striatum and human caudate nucleus, this compound’s Kd values correlate closely (r = 0.97), validating its cross-species reliability .

Functional vs. Binding Studies :

  • This compound’s binding affinity (pKd = 9.5) aligns with its functional antagonism (pA2 = 9.4), unlike compounds like RS 39604, which exhibit discrepancies between binding and efficacy .

Structural and Functional Comparisons

Structural Insights:

  • This compound’s indole-3-carboxylate moiety and sulfonamide group optimize 5-HT4 receptor interactions. Derivatives with chlorine substituents or altered piperidine chains (e.g., N-propyl/butyl) show reduced activity, emphasizing the importance of its native structure .
  • In contrast, SB 204070’s benzimidazole core contributes to its higher affinity but also stabilizes a receptor conformation resistant to dissociation .

Functional Antagonism:

  • This compound vs. SDZ 205-557/DAU 6285 : In hippocampal neurons, this compound (pA2 = 9.4) is 10-fold more potent than SDZ 205-557 (pA2 = 7.5) and 100-fold more potent than DAU 6285 (pA2 = 6.8) .
  • This compound vs. GR 125487 : Both compounds exhibit similar pA2 values (~9.4) in canine gastric muscle, but GR 125487 shows enhanced efficacy in augmenting prokinetic agents like prucalopride .

Clinical and Experimental Implications

  • Gastrointestinal Motility : Unlike SB 204070, this compound’s competitive antagonism allows precise modulation of 5-HT4-mediated contractions in human colon, making it ideal for mechanistic studies .
  • CNS Applications : this compound’s ability to cross the blood-brain barrier (evidenced by intracerebroventricular administration) distinguishes it from peripherally restricted antagonists like GR 125487 .

Limitations and Controversies

  • Species-Specific Binding : While this compound’s affinity is consistent across human and guinea pig tissues, slight variations in rank order of competing ligands suggest species-specific receptor conformations .

Biological Activity

GR 113808 is a selective antagonist of the serotonin 5-HT4 receptor, which plays a significant role in various physiological processes, including modulation of gastrointestinal motility, water intake regulation, and cardiac function. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

This compound functions primarily as an antagonist at the 5-HT4 receptor, which is coupled to adenylyl cyclase and influences cAMP levels in various tissues. The binding affinity and functional characteristics of this compound have been extensively studied:

  • Binding Affinity : this compound has a high affinity for 5-HT4 receptors, with a pKd value reported at approximately 9.5 ± 0.2 in mouse colliculi neurons .
  • Functional Studies : Studies have shown that this compound can inhibit 5-HT-stimulated cAMP accumulation without significantly altering the number of available binding sites after short exposure . This indicates that this compound effectively blocks receptor activation by serotonin.

Pharmacological Effects

The biological activity of this compound has been investigated in various experimental settings:

Water Intake Regulation

A study examined the effects of this compound on water intake in male Wistar rats subjected to different hydration states:

Treatment GroupWater Intake (ml)Sample Size (N)
Salt Load + Saline5.74 ± 0.409
Salt Load + this compound (160 nmol)3.44 ± 0.4112
Hypovolemic + Saline2.41 ± 0.2312
Hypovolemic + this compound (80 nmol)4.01 ± 0.278

The results indicated that this compound reduced water intake in salt-loaded rats while enhancing intake in hypovolemic conditions, suggesting a dual role in modulating hydration status through central nervous system pathways .

Cardiac Function

This compound's effects on cardiac tissues were evaluated in studies involving human atrial preparations:

  • Inotropic Effects : When administered alongside tegaserod, another compound that activates the 5-HT4 receptor, this compound was shown to antagonize the positive inotropic effects induced by tegaserod, indicating its role as a functional antagonist in cardiac tissues .

Case Studies and Research Findings

Several studies have provided insights into the broader implications of this compound's biological activity:

  • Gastrointestinal Motility : Research has demonstrated that activation of the serotonin system via the 5-HT4 receptor enhances gastrointestinal motility. This compound's antagonistic properties were shown to decrease motility in isolated intestinal preparations .
  • Neurological Implications : In post-mortem brain studies, decreased expression of the serotonin 5-HT4 receptor was noted in regions associated with cognitive function, suggesting potential links between serotonin signaling and neurodegenerative conditions .
  • Inflammation Modulation : Activation of epithelial serotonin receptors has been implicated in reducing inflammation within the gastrointestinal tract, with this compound serving as a tool to elucidate these pathways .

Q & A

Q. What is the molecular mechanism of GR 113808 as a 5-HT4 receptor antagonist?

this compound is a highly selective and potent antagonist of the 5-HT4 receptor, with a binding affinity (Kd) of 0.15 nM for cloned human receptors . It exhibits >300-fold selectivity over other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) . Radioligand binding assays using [³H]-GR 113808 in guinea-pig striatum and hippocampus confirmed its high affinity (Kd = 0.20 nM and 0.13 nM, respectively) and rapid association/dissociation kinetics . Its antagonistic effects are reversible and concentration-dependent, as demonstrated in rat colon and canine muscle models .

Q. Which experimental models are standard for assessing this compound's pharmacological effects?

Key models include:

  • In vitro binding assays : Used to quantify receptor affinity and competitive displacement (e.g., LLC-PK1 cell membranes expressing human or rat 5-HT4 receptors) .
  • Smooth muscle contraction studies : Rat colon, mouse ileum, and canine antral longitudinal muscle models to assess antagonism of 5-HT-induced responses .
  • Cyclic AMP modulation : this compound reduces 5-HT-stimulated cAMP production in human colon tissue, validated via concentration-response curves .
  • Central nervous system (CNS) studies : Intracerebroventricular (i.c.v.) injection in rats to evaluate water intake regulation .

Q. How is this compound used to validate 5-HT4 receptor specificity in complex systems?

this compound is employed to isolate 5-HT4-mediated effects in multi-receptor environments. For example:

  • In canine antral muscle, this compound (0.1 μM) blocked excitatory responses to 5-HT4 agonists (e.g., prucalopride), while methysergide (a broad-spectrum antagonist) inhibited both excitatory and inhibitory components .
  • In CNS studies, this compound (80–160 nmol/rat, i.c.v.) selectively reduced salt-induced water intake, confirming central 5-HT4 receptor involvement .

Advanced Research Questions

Q. How do receptor density and dimerization affect this compound binding efficacy?

Receptor density directly impacts binding capacity. In transfected LLC-PK1 cells, human 5-HT4 receptor density (120 ± 22 fmol/mg protein) yielded distinct saturation curves compared to rat receptors (145 ± 28 fmol/mg) . Dimerization studies using mutant receptors (e.g., D100A) revealed that this compound binding to wild-type 5-HT4 receptors is unaffected by co-expressed non-functional mutants, suggesting ligand binding is monomer-specific .

Q. How can contradictory data on this compound's effects across species and tissues be resolved?

Contradictions arise from species-specific receptor subtypes and experimental conditions. For example:

  • In canine muscle, this compound blocked 5-HT4-mediated excitation but had no effect on 5-HT3-dependent responses, requiring concurrent use of methysergide to isolate pathways .
  • In CNS models, this compound reduced hyperosmotic thirst (salt-induced) but enhanced hypovolemic thirst (polyethylene glycol-induced), highlighting context-dependent receptor modulation . Methodological resolution : Use receptor knockout models, cross-species comparative studies, and dose-response profiling to clarify mechanisms.

Q. What methodological considerations are critical for competitive binding assays with this compound?

Key steps include:

  • Membrane preparation : Homogenize tissues (e.g., striatum) in HEPES buffer, centrifuge at 40,000 × g, and store at -80°C .
  • Incubation conditions : Use 0.6 nM [³H]-GR 113808 at 20°C for 30 min, with 10 μM BIMU8 to define non-specific binding .
  • Data analysis : Apply Cheng-Prusoff equation to convert IC50 to Kd values and validate via Scatchard plots .

Q. How does this compound modulate cAMP in different tissue types, and what are the implications?

this compound antagonizes 5-HT4 receptor-mediated cAMP elevation. In human colon circular smooth muscle, 5-HT increased cAMP by 150%, which this compound (1 μM) reduced to basal levels . However, in CNS regions like the striatum, cAMP modulation may vary due to receptor localization differences (e.g., nucleus accumbens vs. olfactory tubercle) . Researchers should standardize tissue-specific protocols to account for these variations.

Q. What are the limitations of using this compound in behavioral studies?

  • Dose-dependent effects : Higher doses (160 nmol/rat, i.c.v.) suppress water intake, while lower doses (40 nmol/rat) may lack efficacy .
  • Peripheral vs. central actions : Systemic administration risks peripheral receptor blockade, necessitating localized delivery (e.g., i.c.v.) for CNS-specific studies .
  • Temporal dynamics : this compound's rapid dissociation (t½ < 3 min) requires timed dosing to maintain receptor blockade .

Data Analysis and Interpretation

Q. How should researchers analyze this compound's biphasic effects in dose-response studies?

Biphasic responses (e.g., inhibition at low concentrations and excitation at high concentrations) suggest allosteric modulation or off-target effects. Strategies include:

  • Schild analysis : Plot log(dose ratio) vs. antagonist concentration to calculate pA2 values .
  • Two-site binding models : Use nonlinear regression (e.g., PRISM software) to fit data to high- and low-affinity sites .

Q. What statistical approaches are optimal for this compound studies with small sample sizes?

  • Non-parametric tests : Mann-Whitney U test for comparing two groups (e.g., saline vs. This compound-treated rats) .
  • Repeated-measures ANOVA : For longitudinal data (e.g., time-course water intake measurements) .
  • Bonferroni correction : Adjust for multiple comparisons in autoradiographic binding studies .

Ethical and Technical Compliance

Q. What ethical approvals are required for this compound studies in animal models?

  • IACUC protocols : Ensure humane endpoints for procedures like i.c.v. injections or tissue harvesting .
  • 3R principles : Replace animal models with in vitro assays (e.g., transfected cell lines) where feasible .

Q. How can researchers mitigate batch variability in this compound synthesis?

  • Quality control : Validate purity via HPLC (>98%) and NMR spectroscopy .
  • Supplier consistency : Use vendors with certified synthesis protocols (e.g., ≥98% purity, CAS 144625-51-4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR 113808
Reactant of Route 2
GR 113808

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.